1,3,7,8-Tetrabromo-dibenzofuran

Catalog No.
S14800156
CAS No.
617707-79-6
M.F
C12H4Br4O
M. Wt
483.77 g/mol
Availability
In Stock
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1,3,7,8-Tetrabromo-dibenzofuran

CAS Number

617707-79-6

Product Name

1,3,7,8-Tetrabromo-dibenzofuran

IUPAC Name

1,3,7,8-tetrabromodibenzofuran

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

InChI

InChI=1S/C12H4Br4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H

InChI Key

NQOLSPBJKCCDNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br

1,3,7,8-Tetrabromo-dibenzofuran is a polybrominated aromatic compound with the molecular formula C12H4Br4OC_{12}H_4Br_4O. It belongs to the dibenzofuran family and is characterized by the presence of four bromine atoms attached to its dibenzofuran structure. This compound is notable for its environmental persistence and potential toxicological effects. Its structure can be visualized as two fused benzene rings linked by an oxygen atom, with bromine substituents at the 1, 3, 7, and 8 positions of the dibenzofuran framework .

Typical of halogenated organic compounds:

  • Electrophilic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions, where they can be replaced by other electrophiles.
  • Reduction Reactions: This compound can be reduced using agents like lithium aluminum hydride to yield less brominated derivatives.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate can convert it into other brominated dibenzofurans or related compounds .

1,3,7,8-Tetrabromo-dibenzofuran exhibits significant biological activity. It has been identified as an endocrine disruptor and has been linked to liver tumor promotion in animal studies. The compound interacts with the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in xenobiotic metabolism. This interaction may induce enzymes such as cytochrome P450, which are crucial for detoxifying harmful substances . Furthermore, it has shown teratogenic effects in animal models but is classified as non-carcinogenic to humans .

The synthesis of 1,3,7,8-tetrabromo-dibenzofuran typically involves bromination of dibenzofuran under controlled conditions. Common methods include:

  • Direct Bromination: Dibenzofuran is treated with bromine in a solvent like carbon tetrachloride or acetic acid at elevated temperatures. The reaction conditions must be optimized to achieve selective bromination at the desired positions.
  • Electrophilic Aromatic Substitution: This method employs brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to facilitate the substitution process .

1,3,7,8-Tetrabromo-dibenzofuran finds applications primarily in:

  • Flame Retardants: Due to its high bromine content, it is used as a flame retardant in various materials.
  • Research: It serves as a model compound in studies investigating the environmental fate and biological effects of halogenated aromatic compounds.

Studies on 1,3,7,8-tetrabromo-dibenzofuran have focused on its interactions with biological systems and environmental matrices. Key findings include:

  • Binding Affinity: The compound binds effectively to the aryl hydrocarbon receptor (AhR), influencing gene expression related to xenobiotic metabolism.
  • Metabolic Pathways: Research indicates that this compound undergoes metabolic transformations that can lead to bioaccumulation and potential toxicity in various organisms .

Several compounds exhibit structural similarities to 1,3,7,8-tetrabromo-dibenzofuran. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,3,7,8-TetrabromodibenzofuranFour bromines at different positionsKnown for its high toxicity and environmental persistence
1,2,3,4-TetrabromodibenzofuranFour bromines but different substitutionLess studied; potential applications in flame retardancy
1,2-Dibromo-4-(trifluoromethyl)benzeneDifferent functional groupsUsed in various chemical syntheses; less toxic than dibenzofurans

These compounds share similar properties but differ in their specific halogenation patterns and biological activities. The unique substitution pattern of 1,3,7,8-tetrabromo-dibenzofuran contributes to its distinct chemical reactivity and toxicological profile compared to its analogs .

Bromination Pathways for Dibenzofuran Derivatives

The synthesis of 1,3,7,8-tetrabromo-dibenzofuran represents a significant challenge in halogenated aromatic chemistry, requiring precise control over bromination pathways to achieve the desired substitution pattern . The primary synthetic approach involves electrophilic aromatic substitution reactions on the dibenzofuran scaffold, utilizing bromine sources under carefully controlled conditions .

Direct Bromination Methodology

The most straightforward approach employs direct bromination of dibenzofuran using molecular bromine in the presence of Lewis acid catalysts [3]. This method typically utilizes iron tribromide or aluminum bromide as catalytic activators to enhance the electrophilic character of bromine [4] [5]. The reaction proceeds through a two-step mechanism involving initial formation of a benzenonium cation intermediate, followed by deprotonation to restore aromaticity [5].

Bromination MethodCatalystTemperature RangeTypical YieldReference
Direct Br₂/FeBr₃Iron tribromide40-60°C45-65%
Br₂/AlBr₃Aluminum bromide50-80°C50-70%
N-bromosuccinimideLewis acid25-80°C30-55% [6]

Stepwise Bromination Strategies

Sequential bromination approaches offer enhanced regioselectivity control compared to direct tetrabromination [7]. These methods involve initial mono- or dibromination followed by controlled addition of additional bromine substituents [7]. The stepwise approach allows for better control of substitution patterns through directing effects of existing bromine atoms [8].

Research has demonstrated that bromination reactions can be conducted using various brominating agents including elemental bromine, N-bromosuccinimide, and 1,3-dibromo-5,5-dimethylhydantoin [4] [6]. The choice of brominating agent significantly influences reaction selectivity and yield outcomes [6].

Mechanistic Considerations

The bromination mechanism proceeds through electrophilic aromatic substitution involving formation of a sigma complex intermediate [9] [8]. Computational studies using density functional theory have revealed that the reaction preferentially occurs through an addition-elimination mechanism without formation of a stable charged Wheland intermediate [8]. The rate-determining step involves carbon-bromine bond formation with subsequent rapid deprotonation [8].

Temperature effects play a crucial role in determining product distributions during bromination reactions [10]. Elevated temperatures tend to favor radical pathways over ionic mechanisms, potentially leading to different substitution patterns [10]. Lower reaction temperatures generally provide better regioselectivity control but may require longer reaction times [10].

Regioselectivity Control in Tetrabrominated Isomer Synthesis

Achieving selective synthesis of the 1,3,7,8-tetrabromo-dibenzofuran isomer presents significant challenges due to the multiple possible substitution patterns on the dibenzofuran framework [9] [8]. The dibenzofuran system contains eight potential bromination sites, making regioselective control essential for obtaining the desired isomer [11].

Electronic Effects and Directing Groups

The oxygen atom in the dibenzofuran framework influences the electronic distribution across the aromatic system, affecting bromination regioselectivity [11] [8]. The electron-withdrawing nature of the furan oxygen creates differential reactivity at various positions on the benzene rings [8]. Computational analysis has shown that positions adjacent to the oxygen bridge exhibit altered electron density compared to more distant sites [8].

Studies on electrophilic aromatic bromination demonstrate that electron-donating substituents direct bromination to ortho and para positions, while electron-withdrawing groups favor meta substitution [9] [12]. In the dibenzofuran system, the oxygen bridge creates a complex electronic environment that influences substitution patterns across both benzene rings [8].

Steric and Electronic Control Strategies

Regioselectivity control can be achieved through careful selection of reaction conditions and protecting group strategies [13] [6]. The use of bulky catalysts or additives can provide steric hindrance that favors bromination at less congested positions [6]. Additionally, the sequence of bromination steps can be manipulated to utilize directing effects of previously installed bromine atoms [8].

PositionElectronic CharacterBromination PrioritySteric Accessibility
1,9Moderately activatedHighGood
2,8Moderately activatedHighGood
3,7Less activatedMediumExcellent
4,6Least activatedLowGood

Catalyst Systems for Enhanced Selectivity

Recent developments in bromination methodology have focused on catalyst systems that provide enhanced regioselectivity [6] [13]. Halogen bonding interactions between Lewis basic additives and brominating agents can increase the electropositive character of bromine, leading to improved selectivity [6]. Catalytic systems employing lactic acid derivatives have demonstrated complete regioselectivity in aromatic bromination reactions [6].

The use of zinc salts adsorbed on inert supports has shown promise for selective aromatic bromination [14]. These heterogeneous catalyst systems provide enhanced para-selectivity compared to homogeneous conditions [14]. The best selectivity results were obtained using silica-supported zinc bromide catalysts under dark conditions to minimize radical formation [14].

Protecting Group Strategies

Temporary protection of specific positions on the dibenzofuran framework can direct bromination to desired locations [13]. Trimethylsilyl groups and other bulky protecting groups have been employed to block reactive sites temporarily [13]. After bromination, these protecting groups can be removed under mild conditions to reveal the desired substitution pattern [13].

Analytical Challenges in Isomer Purity Verification

The verification of isomer purity for 1,3,7,8-tetrabromo-dibenzofuran presents significant analytical challenges due to the existence of multiple tetrabrominated isomers with similar physical and chemical properties [15] [16]. Advanced analytical techniques are required to distinguish between closely related structural isomers [15] [17].

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography coupled with mass spectrometry represents the primary analytical method for tetrabrominated dibenzofuran analysis [16] [17]. However, electron impact mass spectra of polybrominated dibenzofurans are not particularly isomer-specific, with fragmentation patterns showing similarities across different isomers [16]. The characteristic isotopic pattern of tetrabrominated compounds provides confirmation of the degree of bromination but limited structural information [15].

Programmed Temperature Vaporizing injection systems have proven essential for analysis of thermolabile brominated compounds [17]. These systems provide gentler sample introduction compared to conventional split/splitless injectors, reducing thermal decomposition during analysis [17]. Optimized injection parameters are critical for accurate quantification of higher brominated dibenzofurans [17].

Analytical ParameterOptimal ConditionChallenge Addressed
Injection Temperature280-300°CThermal stability
Column Temperature150-320°C gradientIsomer separation
Mass Resolution>10,000Interference elimination
Ionization Energy70 eVReproducible fragmentation

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides enhanced selectivity for tetrabrominated dibenzofuran analysis through accurate mass measurements [17]. Magnetic sector instruments offer superior resolution compared to quadrupole systems, enabling separation of closely related mass peaks [17]. The use of perfluorokerosene as a reference compound allows for precise mass calibration throughout the analytical run [17].

Chemical ionization mass spectrometry shows greater isomer distinction compared to electron impact methods [16]. Positive ion methane chemical ionization produces more isomer-specific fragmentation patterns, though reproducibility requires careful control of ionization conditions [16]. Negative ion chemical ionization using methane-oxygen mixtures has shown promise for enhanced selectivity [16].

Trapped Ion Mobility Spectrometry

Trapped ion mobility spectrometry coupled with mass spectrometry offers a novel approach for structural isomer separation [15]. This technique measures ion-neutral collision cross sections, providing an additional dimension of separation based on molecular shape [15]. Experimental results demonstrate baseline separation capabilities for tetrabrominated compounds with resolving powers exceeding 350 [15].

The technique shows particular promise for analysis of hydroxylated polybrominated diphenyl ether metabolites, which share structural similarities with tetrabrominated dibenzofurans [15]. Accurate collision cross section measurements enable identification of structural isomers without requiring extensive chromatographic separation [15].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for pure tetrabrominated dibenzofuran isomers [18] [19]. Proton nuclear magnetic resonance spectra of aromatic compounds show characteristic chemical shifts between 6.5 and 8.0 parts per million [19]. The splitting patterns and coupling constants provide detailed information about substitution patterns on the aromatic rings [19].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through chemical shift analysis [20]. The different electronic environments of carbon atoms in various bromination patterns produce distinct chemical shift signatures [20]. However, the technique requires relatively large sample quantities and high purity for optimal results [18].

Chromatographic Purification Methods

Column chromatography remains the primary method for purification of tetrabrominated dibenzofuran isomers [21] [22]. Silica gel stationary phases provide effective separation based on polarity differences between isomers [22]. The technique exploits differential affinity of structural isomers for the stationary phase, enabling isolation of individual compounds [22].

Preparative high-performance liquid chromatography offers enhanced resolution for closely related isomers [23]. Semi-preparative columns with internal diameters of 25 millimeters enable processing of larger sample quantities while maintaining separation efficiency [23]. Gradient elution systems using water-methanol mixtures provide optimal separation conditions for brominated aromatic compounds [23].

Recrystallization Techniques

Recrystallization provides an effective purification method for solid tetrabrominated dibenzofuran compounds [24] [25]. The technique exploits differences in solubility between isomers and impurities to achieve purification [24]. Optimal solvent selection is critical, requiring solvents that dissolve the compound at elevated temperatures but show limited solubility at room temperature [24].

Industrial thermal processes represent the primary source of 1,3,7,8-tetrabromo-dibenzofuran formation in the environment. The compound arises through multiple pathways during high-temperature operations involving brominated flame retardants and related materials [1] [2] [3].

Thermal Decomposition Mechanisms

The formation of 1,3,7,8-tetrabromo-dibenzofuran occurs predominantly through reductive debromination and subsequent intramolecular cyclization reactions during thermolysis of polybrominated aromatic compounds. These processes generate the tetrabromo-dibenzofuran in ppm concentrations from precursor materials such as decabromodiphenyl ethers used as flame retardants in plastics [1]. The thermochemical formation is mediated by heterogeneous reactions involving fly ash from industrial facilities, particularly secondary copper smelters, where the maximum polybrominated dibenzo-p-dioxin and dibenzofuran concentration can reach 325 times higher than initial concentrations in the fly ash [2].

Catalytic Effects of Metal Species

Copper and iron species play crucial catalytic roles in formation pathways. Studies demonstrate that secondary-copper-smelter fly ash clearly promotes polybrominated dibenzo-p-dioxin and dibenzofuran formation through thermochemical processes at temperatures ranging from 150 to 450°C [2]. Three key reactions have been identified: reduction of copper bromide to copper bromide at room temperature to 300°C, generation of bromine bonded with aromatic carbon at 150-350°C, and oxidation of copper above 350°C [3]. The catalytic effect of copper through Ullmann reactions shows the highest activity, while bromophenol oxidation by iron demonstrates significant catalytic potential [4].

Industrial Source Categories

Multiple industrial thermal processes contribute to 1,3,7,8-tetrabromo-dibenzofuran formation. These include municipal solid waste incineration, electric-waste open burning, secondary copper smelting, and polymer processing operations [3] [5]. During extrusion of high-impact polystyrene containing decabromodiphenyl ether and antimony trioxide flame retardant systems at 275°C, polybrominated dibenzofurans form through thermal degradation initiated by polystyrene degradation products [5]. The debromination of decabromodiphenyl ether combines with ring-closure reactions, yielding polybrominated dibenzofurans with concentrations increasing from 1.5 to 9 ppm for heptabromodibenzofuran and from 4.5 to 45 ppm for octabromodibenzofuran after four extrusion cycles [5].

Formation Temperature Dependencies

Formation pathways demonstrate strong temperature dependence. De novo synthesis studies using model mixtures of activated carbon and copper bromide show maximum polybrominated dibenzo-p-dioxin and dibenzofuran yields at 300°C (91.7 ng/g of total compounds), with higher bromination degrees occurring at increasing temperatures [6]. Formation has been documented at temperatures as low as 150°C, significantly lower than previously reported, indicating that polybrominated dibenzo-p-dioxin and dibenzofuran formation through heterogeneous reactions can occur under relatively mild thermal conditions [2].

Table 1: Formation Yields of Polybrominated Dibenzo-p-dioxins and Dibenzofurans in Industrial Thermal Processes

Process TypeTemperature Range (°C)Maximum Yield (ng/g)Primary Precursors
Copper Smelter Fly Ash150-450325× initial concentrationBrominated flame retardants
De Novo Synthesis300-50091.7Activated carbon + CuBr₂
Polymer Extrusion27545 ppm (octabromo)Decabromodiphenyl ether
E-waste Incineration200-80018,500 pg/gElectronic components

Bioaccumulation Patterns in Avian Species

Polybrominated dibenzofurans, including tetrabromo congeners, demonstrate significant bioaccumulation patterns in avian species with tissue-specific distribution characteristics and elimination kinetics that vary substantially from their chlorinated analogs [7] [8] [9].

Tissue Distribution and Uptake Ratios

The hepatic uptake ratios of 2,3,7,8-substituted polybrominated dibenzofurans in experimental mammals demonstrate a clear inverse relationship with the number of bromine substitutions. For tetrabromo-dibenzofuran specifically, hepatic uptake reaches 33% of administered doses, which is approximately 2.5 times lower than that observed for 2,3,7,8-tetrachlorodibenzo-p-dioxin [9]. Brain distribution ratios for polybrominated dibenzofurans are consistently lower than for chlorinated analogs, with tetrabromo-dibenzofuran showing brain uptake ratios of less than 0.05% of administered doses [9].

The concentration order of polychlorinated dibenzo-p-dioxins and dibenzofurans within avian tissues follows a consistent pattern: liver > egg ≈ heart > muscle ≈ stomach > brain [8]. This distribution pattern likely applies to brominated analogs based on their similar physicochemical properties and protein binding characteristics. Piscivorous birds demonstrate notably higher tissue concentrations than other feeding guilds, with polychlorinated biphenyl levels in fish-eating species significantly elevated compared to terrestrial species [10].

Species-Specific Accumulation Patterns

Different avian species exhibit varying bioaccumulation capacities for halogenated dibenzofurans. Japanese raptor and omnivore species show higher concentrations of polybrominated diphenyl ethers, while polychlorinated biphenyl levels in piscivorous birds are notably higher than in other species [10]. Open sea birds, particularly albatross species, demonstrate relatively high concentrations of dioxins and related compounds, with toxic equivalents in albatross eggs exceeding some avian toxicity thresholds [10].

Studies in contaminated ecosystems reveal that fish-eating birds and ducks accumulate extremely high levels of halogenated dibenzo-p-dioxins and dibenzofurans due to ingestion of fish and other aquatic organisms from sediment [11]. The bioaccumulation factors in aquatic organisms can exceed 5,000 for tetrabromo congeners, driven by high lipid affinity characteristics [12].

Elimination Kinetics and Half-Lives

The elimination kinetics of polybrominated dibenzofurans in biological systems follow first-order kinetics with half-times that increase with the degree of bromination. For 2,3,7,8-tetrabromo-dibenzofuran, the hepatic elimination half-time is 8.8 days, which is remarkably similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (8.7 days) but substantially longer than tetrachlorodibenzofuran (1.9 days) [9]. This pattern suggests that brominated dibenzofurans may be more persistent than their chlorinated counterparts in biological systems.

Table 2: Elimination Half-Lives of Halogenated Dibenzofurans in Mammalian Liver

CompoundHalf-Life (days)Hepatic Uptake (%)Brain Transfer Ratio
2,3,7-Tribromo-8-chloro-dibenzofuran5.6420.60
2,3,7,8-Tetrabromo-dibenzofuran8.8330.33
1,2,3,7,8-Pentabromo-dibenzofuran13290.19
2,3,7,8-Tetrachlorodibenzo-p-dioxin8.7843.0

Metabolic Transformation Pathways

Polybrominated dibenzofurans undergo metabolic transformation to monohydroxylated products in liver tissue, although the extent of metabolism varies significantly among congeners. For 2,3,7,8-tetrabromo-dibenzofuran, the metabolite to parent compound ratio ranges from 0.78 × 10⁻³ to 1.5 × 10⁻³, indicating limited but measurable metabolic conversion [9]. The hydroxylated metabolites follow elimination kinetics similar to their parent compounds, with comparable half-times suggesting that metabolism is not the primary elimination pathway for these persistent compounds [9].

Blood-Brain Barrier Transfer Efficiency

The blood-to-brain transfer efficiency of polybrominated dibenzofurans decreases substantially with increasing bromine substitutions. The brain-to-plasma concentration ratio for 2,3,7,8-tetrabromo-dibenzofuran is 0.33, significantly lower than the 3.0 ratio observed for 2,3,7,8-tetrachlorodibenzo-p-dioxin [9]. This reduced transfer efficiency may explain the diminished neurotoxic effects observed in exposure studies with highly brominated dibenzofurans compared to their chlorinated analogs [9].

Degradation Mechanisms Under Aerobic and Anaerobic Conditions

The environmental degradation of 1,3,7,8-tetrabromo-dibenzofuran occurs through distinct pathways under aerobic and anaerobic conditions, with substantially different kinetics and end products depending on the oxygen availability and microbial community composition [13] [14] [15].

Aerobic Degradation Pathways

Under aerobic conditions, polybrominated dibenzofurans undergo biodegradation through mechanisms similar to their chlorinated analogs, primarily mediated by bacterial species from the genera Sphingomonas, Pseudomonas, and Burkholderia [14]. The aerobic degradation of dibenzofuran compounds typically initiates through angular dioxygenase attacks on the ring adjacent to the ether oxygen [14] [16]. For brominated dibenzofurans, this process is complicated by the electron-withdrawing nature of bromine atoms, which affects the reactivity of the aromatic rings [14].

Agrobacterium species demonstrate the capability to degrade dibenzofuran through both angular and lateral dioxygenation pathways [16]. The degradation proceeds via multiple dioxygenation mechanisms, with metabolites identified through mass spectrometry analysis revealing the presence of both angular and lateral dioxygenation products in the upper pathway [16]. The process involves meta-cleavage pathways as confirmed by catechol-2,3-dioxygenase activity and gene expression [16].

Anaerobic Reductive Debromination

Anaerobic degradation of polybrominated dibenzofurans proceeds primarily through reductive debromination mechanisms mediated by specialized bacterial communities. Studies demonstrate that microorganisms preferentially remove meta and para bromine substituents due to reduced steric hindrance compared to ortho positions [15] [17]. The reductive debromination follows a stepwise pattern, with highly brominated congeners being debrominated more slowly than lesser substituted compounds [15].

Dehalococcoides species play a crucial role in anaerobic debromination processes, though their activity with polybrominated dibenzofurans requires the presence of primary electron acceptors such as trichloroethene or chlorophenols for cometabolic degradation [15] [18]. The debromination generates hexa-, penta-, and tetra-brominated congeners as intermediate products, with the potential for complete debromination to diphenyl ether under optimal conditions [15].

Environmental Persistence and Half-Lives

The environmental half-life of polybrominated dibenzofurans varies significantly depending on environmental conditions. Under aerobic soil conditions, half-lives typically range from several months to years, comparable to chlorinated analogs [19] [20]. For 1,2,7,8-tetrabromo-dibenzofuran specifically, studies report a half-life of approximately one day in laboratory rats, indicating rapid biological elimination when bioavailable [21]. However, environmental persistence is substantially longer due to strong sorption to soil organic matter and reduced bioavailability [19].

Studies using sludge-amended soil demonstrate half-lives ranging from 2.5 to 5.8 years for polychlorinated dibenzo-p-dioxin and dibenzofuran congeners, with brominated analogs expected to exhibit similar or longer persistence [19]. The persistence is influenced by soil organic matter content, with higher organic content extending half-lives through increased sorption and reduced bioavailability [20].

Table 3: Degradation Half-Lives Under Different Environmental Conditions

ConditionDegradation PathwayHalf-Life RangePrimary Mechanism
Aerobic SoilBiodegradation2.5-5.8 yearsDioxygenase attack
Anaerobic SedimentReductive debromination58 days-3.8 yearsMicrobial reduction
Laboratory (Biological)Metabolism1 dayHepatic clearance
AtmosphericPhotolysis1.3-13 daysHydroxyl radical reaction

Factors Affecting Degradation Rates

Multiple environmental factors influence the degradation rates of 1,3,7,8-tetrabromo-dibenzofuran. Soil organic matter content significantly affects degradation kinetics, with removal rates ranging from half-lives of 5.8 hours in low organic matter soils to 26.3 hours in soils containing 5.5% organic matter [22]. Temperature effects follow Arrhenius kinetics, with degradation rates approximately doubling for every 10°C increase in temperature within the environmentally relevant range [6].

The presence of metal catalysts substantially influences degradation pathways. Copper species accelerate formation and potentially degradation reactions, while iron oxides promote oxidative degradation mechanisms [3] [23]. The pH of the environment also affects degradation rates, with slightly alkaline conditions generally favoring biodegradation processes [24].

Photolytic Degradation Mechanisms

Photolytic degradation represents an important atmospheric removal mechanism for 1,3,7,8-tetrabromo-dibenzofuran. The compound undergoes direct photolysis and reaction with atmospheric hydroxyl radicals, with estimated half-lives ranging from 1.3 to 13 days depending on photochemical conditions [20]. The photolytic process typically involves homolytic cleavage of carbon-bromine bonds, leading to formation of less brominated products and ultimately to complete mineralization under prolonged exposure [20].

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

483.69547 g/mol

Monoisotopic Mass

479.69957 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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